Cas no 785-17-1 (4-Oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic Acid)

4-Oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic Acid structure
785-17-1 structure
Product Name:4-Oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic Acid
CAS No:785-17-1
Molecular Formula:C14H16O3
Molecular Weight:232.27504
CID:570510
PubChem ID:69916

4-Oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic Acid Properties

Names and Identifiers

    • 2-Naphthalenebutanoicacid, 5,6,7,8-tetrahydro-g-oxo-
    • 4-OXO-4-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)BUTANOIC ACID
    • 5,6,7,8-tetrahydro-gamma-oxonaphthalene-2-butyric acid
    • 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate
    • NSC-5254
    • NS00037994
    • NSC 5254
    • AKOS000200477
    • EINECS 212-319-4
    • CHEMBL1330956
    • SMR000364695
    • 785-17-1
    • NSC5254
    • EN300-10990
    • MLS000773818
    • 2-Naphthalenebutanoic acid,6,7,8-tetrahydro-.gamma.-oxo-
    • HMS1730O13
    • DTXSID70229125
    • Z90662180
    • 5,6,7,8-Tetrahydro-gamma-oxo-2-naphthalenebutanoic acid
    • Propionic acid,6,7,8-tetrahydro-2-naphthoyl)-
    • NSC 97637
    • UNII-7D7GGR8GKM
    • 2-Naphthalenebutanoic acid, 5,6,7,8-tetrahydro-gamma-oxo-
    • 7D7GGR8GKM
    • HMS2717P16
    • KTIOSKUXBNFTFX-UHFFFAOYSA-N
    • SCHEMBL817710
    • MFCD06655207
    • NCGC00245969-01
    • NCIOpen2_006110
    • NSC-97637
    • NSC97637
    • 4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobutanoic acid
    • AS-871/40987543
    • STL301376
    • G71042
    • 4-oxo-4-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid
    • MDL: MFCD06655207
    • InChIKey: KTIOSKUXBNFTFX-UHFFFAOYSA-N
    • Inchi: InChI=1S/C14H16O3/c15-13(7-8-14(16)17)12-6-5-10-3-1-2-4-11(10)9-12/h5-6,9H,1-4,7-8H2,(H,16,17)
    • SMILES: C1CCC2=CC(=CC=C2C1)C(=O)CCC(=O)O

Computed Properties

  • Exact Mass: 232.11
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 4
  • Monoisotopic Mass: 232.11
  • Heavy Atom Count: 17
  • Complexity: 298
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.4
  • Topological Polar Surface Area: 54.4A^2

Experimental Properties

  • LogP: 2.61290
  • PSA: 54.37000
  • Boiling Point: 464.3°C at 760 mmHg
  • Melting Point: NA
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C
  • Flash Point: 248.7°C
  • Density: 1.2±0.1 g/cm3

4-Oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic Acid Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00GG12-100mg
5,6,7,8-tetrahydro-gamma-oxonaphthalene-2-butyric acid
785-17-1 95%
100mg
$245.00 2025-03-14
A2B Chem LLC
AH66470-50mg
4-Oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid
785-17-1 95%
50mg
$169.00
Chemenu
CM246816-1g
4-Oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid
785-17-1 97%
1g
$426 2021-08-04
Crysdot LLC
CD12031091-1g
4-Oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid
785-17-1 97%
1g
$452
Enamine
EN300-10990-0.05g
4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid
785-17-1 95%
0.05g
$127.0 2023-10-27
TRC
E590680-10mg
4-Oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic Acid
785-17-1
10mg
$ 50.00 2022-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1742663-1g
4-Oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid
785-17-1 98%
1g
¥4116.00 2024-07-28
SHENG KE LU SI SHENG WU JI SHU
sc-277602-250 mg
4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid,
785-17-1
250MG
¥2,136.00 2023-07-11

4-Oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic Acid Related Literature

  • 1. Synthesis and crystal and molecular structure of [Fe2Rh2(μ-PPh2)4(μ-CO)2(CO)6], an unusual straight-chain tetranuclear compound
    Raymond J. Haines,Nick D. C. T. Steen,Robin B. English J. Chem. Soc. Dalton Trans. 1983 1607
  • 2. Electrophilic attack on a series of dinuclear diphosphazane-bridged derivatives of iron by halogens. X-Ray crystal structures of [Fe2I(CO)5{μ-(MeO)2PN(Et)P(OMe)2}2]PF and [Fe2(μ-Br)(CO)4{μ-(PhO)2PN(Et)-P(OPh)2}2]PF6
    John S. Field,Raymond J. Haines,Clifford N. Sampson J. Chem. Soc. Dalton Trans. 1987 1933
  • 3. Electrophilic attack on a series of dinuclear diphosphazane-bridged derivatives of iron by halogens. X-Ray crystal structures of [Fe2I(CO)5{μ-(MeO)2PN(Et)P(OMe)2}2]PF and [Fe2(μ-Br)(CO)4{μ-(PhO)2PN(Et)-P(OPh)2}2]PF6
    John S. Field,Raymond J. Haines,Clifford N. Sampson J. Chem. Soc. Dalton Trans. 1987 1933
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